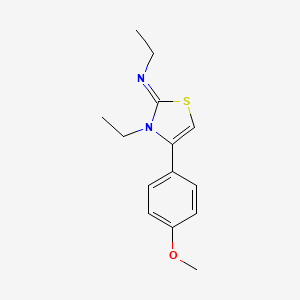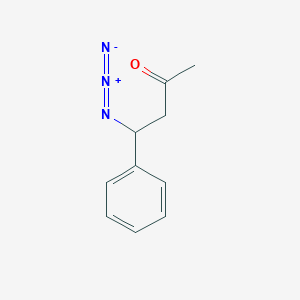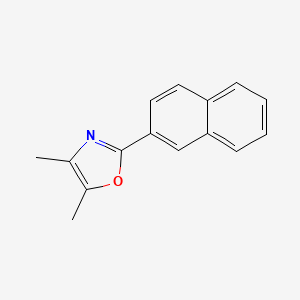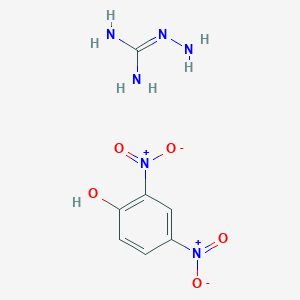
2-Aminoguanidine;2,4-dinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoguanidine;2,4-dinitrophenol is a compound that combines the properties of both 2-aminoguanidine and 2,4-dinitrophenol. 2-Aminoguanidine is known for its role as an inhibitor of diamine oxidase and nitric oxide synthase, while 2,4-dinitrophenol is recognized for its ability to uncouple oxidative phosphorylation, leading to increased metabolic rate and fat metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-aminoguanidine;2,4-dinitrophenol involves the reduction of 2,4-dinitrophenol using hydrazine hydrate in the presence of a catalyst such as ferric chloride hexahydrate and activated charcoal . This method offers milder reaction conditions, no byproducts, and high reaction yield, making it suitable for industrial production .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as described above. The use of hydrazine hydrate catalytic reduction is favored due to its simplicity, environmental friendliness, and high efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Aminoguanidine;2,4-dinitrophenol undergoes various chemical reactions, including:
Reduction: The reduction of 2,4-dinitrophenol to 2-amino-4-nitrophenol using hydrazine hydrate.
Substitution: Nucleophilic aromatic substitution reactions involving the nitro groups on the phenol ring.
Common Reagents and Conditions
Reduction: Hydrazine hydrate, ferric chloride hexahydrate, activated charcoal.
Substitution: Basic solutions, often involving nucleophiles such as hydroxide ions.
Major Products Formed
Reduction: 2-Amino-4-nitrophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Aminoguanidine;2,4-dinitrophenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-aminoguanidine;2,4-dinitrophenol involves:
Comparison with Similar Compounds
Properties
CAS No. |
844696-11-3 |
|---|---|
Molecular Formula |
C7H10N6O5 |
Molecular Weight |
258.19 g/mol |
IUPAC Name |
2-aminoguanidine;2,4-dinitrophenol |
InChI |
InChI=1S/C6H4N2O5.CH6N4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13;2-1(3)5-4/h1-3,9H;4H2,(H4,2,3,5) |
InChI Key |
LZZZTZNCHJBDFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O.C(=NN)(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



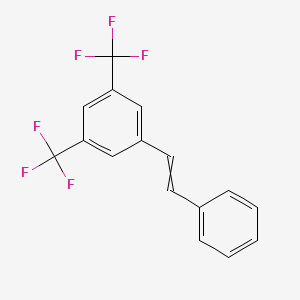
![2,2'-[Octane-1,8-diylbis(oxy)]dibenzonitrile](/img/structure/B14196325.png)
![(2S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14196327.png)
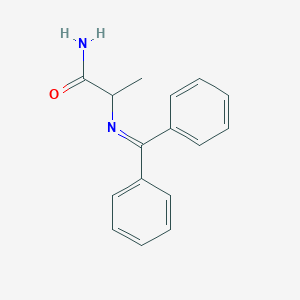
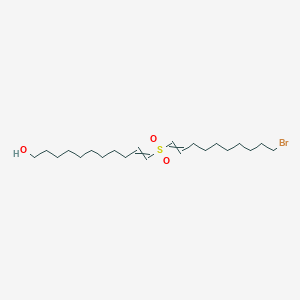
![trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[3.3.2]decan-10-yl]silane](/img/structure/B14196356.png)
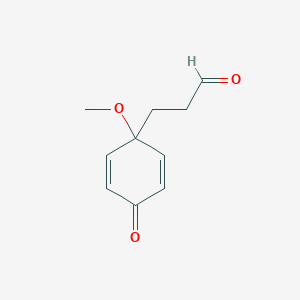
![n-{[1-(Dimethylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14196366.png)
![Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane](/img/structure/B14196375.png)
![Carbamic acid, [1-(4-acetylphenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B14196378.png)
